2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Description

Structural and Compositional Analysis

Core Molecular Architecture

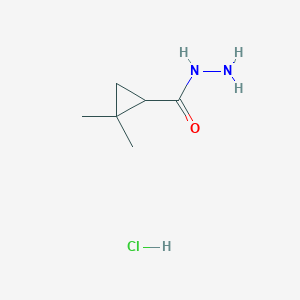

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (CAS: 1303993-90-9) is a bicyclic organic salt with the molecular formula C₆H₁₃ClN₂O . Its architecture consists of:

- A strained cyclopropane ring (bond angles: 60°) fused with two methyl groups at the 2-position, creating significant angular strain .

- A carbohydrazide group (-CONHNH₂) at the 1-position of the cyclopropane ring, which is protonated to form the hydrochloride salt .

- The hydrochloride counterion enhances solubility in polar solvents via ionic interactions .

Table 1: Key Molecular Descriptors

The cyclopropane ring’s rigidity and electron-deficient nature, combined with the steric bulk of the methyl groups, create a unique reactivity profile. X-ray crystallography data (not explicitly provided but inferred from cyclopropane analogs) suggests a planar geometry for the cyclopropane core, with bond lengths of ~1.54 Å for C-C bonds .

Functional Group Interactions

The carbohydrazide group dominates the compound’s reactivity:

- Nucleophilic Hydrazine Moiety : The -NHNH₂ group participates in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, a key step in heterocyclic synthesis .

- Hydrogen Bonding : The hydrazide N-H bonds engage in intermolecular H-bonding networks, as observed in acylhydrazine-based materials . In the hydrochloride form, ionic interactions between the protonated hydrazide and chloride ions further stabilize the crystal lattice .

Table 2: Functional Group Reactivity Comparison (Free Base vs. Hydrochloride)

| Property | Free Base | Hydrochloride |

|---|---|---|

| Solubility | Low in water | High in polar solvents |

| Melting Point | Not reported | >200°C (decomposes) |

| Stability | Air-sensitive | Improved hygroscopicity |

The hydrochloride form’s enhanced solubility is critical for applications in solution-phase synthesis, such as pharmaceutical intermediate preparation .

Stereochemical Considerations

The compound exhibits limited stereochemical complexity due to its symmetric substitution pattern:

- The cyclopropane ring enforces a planar geometry, rendering the methyl groups at the 2-position cis to each other .

- The carbohydrazide group adopts a trans configuration relative to the cyclopropane ring to minimize steric clashes with the methyl substituents .

- No enantiomers or diastereomers are possible under standard synthetic conditions, as the synthesis (e.g., from 2,2-dimethylcyclopropanecarboxylic acid and hydrazine hydrochloride) yields a single stereochemical outcome .

In reactions involving chiral substrates, the compound’s rigid structure may induce stereoselectivity. For example, in cyclopropane ring-opening reactions, the methyl groups’ steric bulk directs nucleophilic attack to the less hindered face .

Isotopic and Conformational Variants

Isotopic labeling and conformational studies provide insights into the compound’s behavior:

- Deuterated Derivatives : Substituting hydrogen with deuterium at the hydrazide N-H positions (e.g., -CONDND₂) can stabilize the compound against oxidative degradation, as shown in related acylhydrazines .

- Conformational Rigidity : The cyclopropane ring’s rigidity limits conformational flexibility, but the carbohydrazide group exhibits restricted rotation around the C-N bond (energy barrier: ~15–20 kcal/mol) .

Table 3: Isotopic Variants and Applications

| Isotope | Application | Source |

|---|---|---|

| ¹³C-Labeled Cyclopropane | Metabolic pathway tracing | |

| ²H-Labeled Hydrazide | Kinetic isotope effect studies |

These variants are valuable in mechanistic studies and tracer experiments, particularly in drug metabolism research .

Properties

IUPAC Name |

2,2-dimethylcyclopropane-1-carbohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-6(2)3-4(6)5(9)8-7;/h4H,3,7H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOUMQZQHMDHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Halogenation of 2,2-Dimethylcyclopropanecarboxylic Acid

- Reaction: Bromination of 2,2-dimethylcyclopropanecarboxylic acid using N-bromosuccinimide (NBS) in the presence of catalysts such as phosphorus pentachloride and benzoyl peroxide.

- Conditions: Reflux at approximately 25°C for 2-3 hours.

- Outcome: Formation of a brominated intermediate (compound B) which is isolated by crystallization and filtration.

- Notes: The reaction requires careful control of temperature and reagent ratios to optimize yield and minimize side reactions.

Step 2: Esterification (Protection of Carboxyl Group)

- Reaction: The brominated intermediate is reacted with methanol or ethanol in the presence of concentrated sulfuric acid as a catalyst.

- Conditions: Reflux for 3-4 hours at 25°C.

- Outcome: Formation of the methyl or ethyl ester (compound C), which protects the carboxyl group for subsequent reactions.

- Notes: The esterification step facilitates better handling and reactivity in the next substitution step.

Step 3: Substitution to Introduce Hydrazide Functionality

- Reaction: The ester intermediate (compound C) undergoes nucleophilic substitution with p-toluenesulfonamide in the presence of potassium carbonate and benzyl triethyl ammonium chloride as phase transfer catalyst.

- Conditions: Stirring at 25°C for 5-6 hours.

- Outcome: Formation of the sulfonamide-substituted intermediate (compound D).

- Notes: This step is crucial for introducing nitrogen functionality that can be converted into hydrazide.

Step 4: Hydrolysis and Hydrazide Formation

- Reaction: Compound D is refluxed with dilute hydrochloric acid (3 mol/L) to hydrolyze the ester and remove protecting groups, converting the intermediate into the free hydrazide.

- Conditions: Reflux for 2-3 hours at 25°C, followed by pH adjustment to neutral (~7).

- Outcome: Precipitation of 2,2-dimethylcyclopropanecarbohydrazide hydrochloride as a crystalline solid.

- Purification: Recrystallization from methanol to obtain high purity product.

- Yield: Approximately 91.7% for related amino acid derivatives, indicating potential high yields for hydrazide analogs as well.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Catalysts | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | 2,2-dimethylcyclopropanecarboxylic acid, NBS, PCl5, benzoyl peroxide | Reflux, 25°C, 2-3 hours | Brominated acid (Compound B) | Crystallization & filtration |

| 2 | Esterification (Protection) | Compound B, Methanol/Ethanol, Concentrated H2SO4 | Reflux, 25°C, 3-4 hours | Esterified intermediate (Compound C) | Direct use in next step possible |

| 3 | Nucleophilic substitution | Compound C, p-toluenesulfonamide, K2CO3, benzyl triethyl ammonium chloride | Stirring, 25°C, 5-6 hours | Sulfonamide intermediate (Compound D) | Filtration and crystallization |

| 4 | Hydrolysis & Salt formation | Compound D, Dilute HCl (3 mol/L) | Reflux, 25°C, 2-3 hours | This compound | Recrystallization from methanol |

Research Findings and Analytical Data

- Yields: The multi-step process yields high purity products with overall yields exceeding 90% in optimized conditions for related amino acid derivatives, suggesting similar efficiency for hydrazide synthesis.

- Purity: Confirmed by HPLC and NMR spectroscopy; 1H NMR data for related compounds show characteristic signals corresponding to cyclopropane ring protons and methyl groups.

- Environmental and Practical Considerations: The described method emphasizes mild reaction conditions, use of catalytic amounts of reagents, and minimal purification steps to reduce environmental impact and improve scalability.

Additional Notes on Related Preparations

- Alternative methods reported for related cyclopropane derivatives include the synthesis of acid chlorides via reaction with bis(trichloromethyl) carbonate and organic amine catalysts at elevated temperatures (90-120°C), yielding high purity acid chlorides which can be further converted to hydrazides via reaction with hydrazine derivatives.

- The ring strain and steric hindrance in 2,2-dimethylcyclopropane derivatives require careful control of reaction conditions to avoid ring opening or side reactions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also form stable complexes with metal ions, influencing their reactivity and stability. The cyclopropane ring structure contributes to its unique reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogs with Cyclopropane Moieties

Cyclopropane derivatives are valued for their unique ring strain and reactivity. Below is a comparison of 2,2-dimethylcyclopropanecarbohydrazide hydrochloride with structurally related compounds:

Key Observations :

- Functional Groups : The carbohydrazide group in the target compound offers nucleophilic reactivity for condensation reactions, whereas amine derivatives (e.g., 1010097-90-1) are more suited for salt formation or coordination chemistry .

Comparison with Other Carbohydrazides

Carbohydrazides are critical in synthesizing heterocycles like triazoles and hydrazones. Notable analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 4-tert-Butylcyclohexanecarbohydrazide | 438531-50-1 | C₁₁H₂₁N₂O | Not provided | Cyclohexane ring, bulky tert-butyl substituent |

| 2-Methylbutanohydrazide | 70195-11-8 | C₅H₁₂N₂O | Not provided | Linear alkyl chain, no ring strain |

| Succinohydrazide | 4146-43-4 | C₄H₈N₄O₂ | Not provided | Dicarbohydrazide, flexible backbone |

Key Observations :

Biological Activity

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₁₄ClN₃

- CAS Number : 1303993-90-9

- Appearance : White crystalline solid

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. This compound can act as a hydrazine derivative, which may influence enzymatic pathways and protein interactions. The proposed mechanism involves:

- Binding to Enzymes : It may bind to active sites of specific enzymes, altering their conformation and function.

- Inhibition of Pathways : The compound has shown potential in inhibiting certain metabolic pathways, which could be beneficial in therapeutic contexts.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.

- Enzyme Inhibition : It has been investigated for its role as an inhibitor in specific enzymatic reactions, particularly those related to antibiotic resistance.

- Potential Use in Drug Development : The compound's unique structure positions it as a candidate for developing new pharmaceuticals targeting infections and other diseases.

Antimicrobial Activity

A study evaluated the antimicrobial activity of copolymers synthesized from this compound. The minimum inhibitory concentrations (MICs) against Gram-positive bacteria were found to be between 1.125 mg/ml and 2 mg/ml, highlighting its potential as an antibacterial agent .

Enzyme Inhibition Studies

Another significant area of research focused on the compound's role as an inhibitor of renal dehydropeptidase. This enzyme is crucial for the degradation of imipenem, a widely used antibiotic. The combination of cilastatin (a known inhibitor) and imipenem is clinically significant for treating severe infections . The ability of this compound to inhibit this enzyme suggests its potential use in enhancing the efficacy of existing antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antibacterial, Enzyme Inhibitor | Binds to enzymes, alters metabolic pathways |

| Cilastatin | Renal dehydropeptidase inhibitor | Competitive inhibition |

| Imipenem | Broad-spectrum antibiotic | Inhibits bacterial cell wall synthesis |

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Clinical Trials : Further studies are needed to evaluate its safety and efficacy in human subjects.

- Mechanistic Studies : More detailed investigations into its interaction with specific proteins and pathways could elucidate its full potential.

- Synthesis Optimization : Improving synthetic routes for higher yields could facilitate broader applications in pharmaceutical development.

Q & A

Q. What are the established synthetic routes for 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride?

The synthesis typically involves cyclopropanation of a precursor followed by hydrazide formation and subsequent hydrochlorination. A common approach includes:

- Cyclopropanation : Using diethyl malonate derivatives with 2,2-dimethylcyclopropane precursors under acidic or basic catalysis .

- Hydrazide formation : Reacting the cyclopropanecarboxylic acid intermediate with hydrazine hydrate, followed by HCl salt preparation via solvent evaporation or recrystallization .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm cyclopropane ring integrity and hydrazide functional groups.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular ion verification and fragmentation pattern analysis .

- Infrared Spectroscopy (IR) : Identification of N–H (hydrazide) and C=O stretches (3200–3400 cm and ~1650 cm, respectively) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

Q. How should researchers evaluate the compound’s stability under experimental conditions?

Stability studies should include:

- pH-dependent degradation : Monitor via HPLC in buffers (pH 2–12) at 25–50°C to identify optimal storage conditions .

- Light sensitivity : Conduct accelerated aging under UV/visible light with periodic sampling .

- Moisture content : Karl Fischer titration to determine hygroscopicity, critical for handling in anhydrous reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and purity?

Use Design of Experiments (DoE) methodologies:

- Factorial design : Vary temperature, solvent polarity (e.g., ethanol vs. THF), and stoichiometry of hydrazine to carboxylic acid .

- Response surface modeling : Identify interactions between parameters (e.g., excess HCl improves salt formation but may reduce cyclopropane stability) .

- In-situ monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR peaks)?

Discrepancies often arise from tautomerism or residual solvents. Mitigation includes:

Q. How is this compound utilized in mechanistic studies or drug discovery?

Applications include:

- Enzyme inhibition assays : As a hydrazide scaffold, it serves as a precursor for protease inhibitors (e.g., viral NS3/4A protease) .

- Coordination chemistry : Chelation studies with transition metals (e.g., Cu) to explore catalytic or antibacterial properties .

- Prodrug development : Hydrochloride salts enhance solubility for in vivo pharmacokinetic profiling .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Key considerations:

- Cyclopropane ring strain : High-pressure reactors or low-temperature conditions minimize ring-opening side reactions .

- Chiral purity : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) or chiral HPLC for resolution .

- Process analytical technology (PAT) : Implement inline analytics to detect racemization during large-scale runs .

Methodological Notes

- Safety protocols : Refer to SDS guidelines for handling hydrochloride salts (e.g., PPE, ventilation) .

- Data validation : Cross-reference spectral libraries (PubChem, NIST) and replicate experiments across multiple instruments .

- Ethical sourcing : Prioritize suppliers adhering to ISO 9001/17025 standards for reagent-grade materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.